molecular formula C9H15NO3 B14783428 (R)-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate

(R)-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate

Cat. No.: B14783428
M. Wt: 185.22 g/mol
InChI Key: UTMWIACQVGPODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate typically involves the formation of the pyrrolidine ring followed by functionalization. One common method is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. For instance, an efficient and environmentally friendly process for the preparation of similar compounds involves the use of tert-butylcarbonyl protected precursors and specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)8(11)10-5-4-7(2)6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWIACQVGPODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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